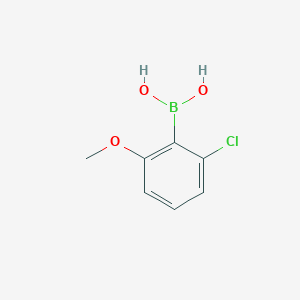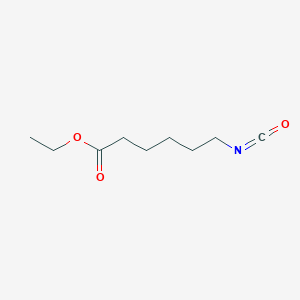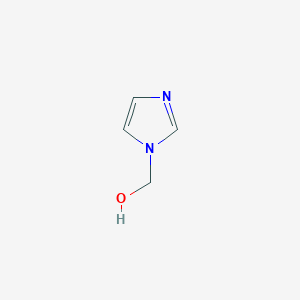
1,2-Dibromoperfluoroheptane
Descripción general
Descripción
1,2-Dibromoperfluoroheptane (1,2-DBPF) is a halogenated hydrocarbon that is used as a reagent and solvent in a variety of scientific and industrial applications. It is a colorless, volatile liquid with a boiling point of 104°C and a melting point of -50°C. 1,2-DBPF is highly flammable and can be harmful if inhaled or ingested. It is a halogenated hydrocarbon with a molecular weight of 370.36 g/mol and a molecular formula of C7H6Br2F8.
Aplicaciones Científicas De Investigación
Intermolecular Aggregates Formation : A study by Fontana et al. (2002) explored the formation of stable aggregates between 1-Iodoperfluoroheptane and tetramethylethylenediamine, demonstrating significant intermolecular interactions and providing insights into the structural characteristics of perfluorocarbon-hydrocarbon discrete intermolecular aggregates (Fontana et al., 2002).
Catalytic and Stereochemical Applications : Research by Banik et al. (2016) presented a catalytic method for the 1,2-difluorination of alkenes, utilizing nucleophilic fluoride sources. This method is applicable to various alkenes and generates products with high diastereoselectivities, offering potential applications in stereochemical synthesis (Banik et al., 2016).
Selective Fluoromethylation Reactions : Hu et al. (2009) explored the selective introduction of fluorine atoms and fluorinated moieties into organic molecules. The study highlighted the significance of difluoromethyl and monofluoromethyl groups in pharmaceuticals and agrochemicals, offering insights into various synthetic methods for CF2H- and CH2F-containing compounds (Hu, Zhang, & Wang, 2009).
Quantum Chemical Study on Bromination Reactions : A study by Miroshnichenko (1998) used the MNDO method to analyze the potential energy surface of bromine and 1-heptene reactions. The research found that the formation of 1,2-dibromoheptane is energetically favored, providing valuable information for understanding the catalytic effects in molecular reactions involving bromine (Miroshnichenko, 1998).
NMR Investigations of Halogenated Compounds : A comprehensive NMR investigation conducted by Hinton and Jaques (1975) on 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane revealed detailed information about chemical shifts and coupling constants. This research contributes to the understanding of the complex spin-spin coupling in fluorine-containing compounds (Hinton & Jaques, 1975).
Propiedades
IUPAC Name |
1,2-dibromo-1,1,2,3,3,4,4,5,5,6,6,7,7,7-tetradecafluoroheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Br2F14/c8-1(10,6(9,19)20)2(11,12)3(13,14)4(15,16)5(17,18)7(21,22)23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLSYHFNCGWUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)Br)(F)Br)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Br2F14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381190 | |
| Record name | 1,2-Dibromoperfluoroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromoperfluoroheptane | |
CAS RN |
678-32-0 | |
| Record name | 1,2-Dibromoperfluoroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 678-32-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane](/img/structure/B1586964.png)






